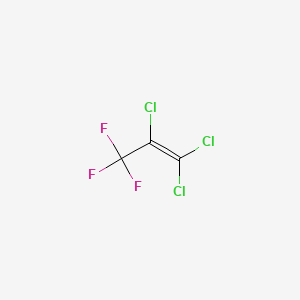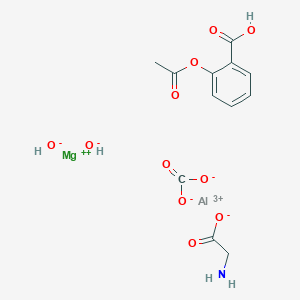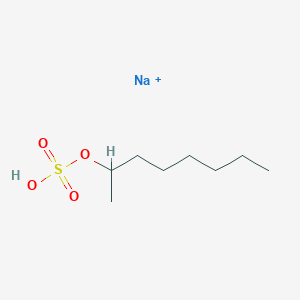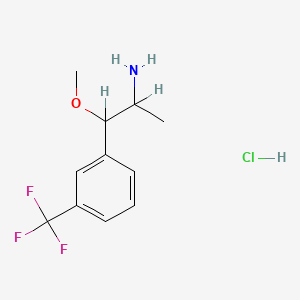
1,1,2-Trichloro-3,3,3-trifluoropropene
Vue d'ensemble
Description
“1,1,2-Trichloro-3,3,3-trifluoropropene” is a chemical compound with the formula C3Cl3F3 . It is also known by other names such as Propene, 1,1,2-trichloro-3,3,3-trifluoro-; 1,1,2-Trichlorotrifluoro-1-propene; 1,1,1-Trifluoro-2,3,3-trichloro-2-propene . It is used in the method for producing cis-unsaturated chlorofluorocarbon by cis-trans isomerization of trans isomers .
Molecular Structure Analysis
The molecular weight of “1,1,2-Trichloro-3,3,3-trifluoropropene” is 199.386 . The IUPAC Standard InChI is InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 .
Chemical Reactions Analysis
“1,1,2-Trichloro-3,3,3-trifluoropropene” is reactive and has been found to be a carcinogenic agent . It can react with trifluoroacetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1,2-Trichloro-3,3,3-trifluoropropene” are as follows :
Applications De Recherche Scientifique
Foaming Agent
- Application Summary : HCFO-1233zd (E) is used as a foaming agent . Foaming agents are used in the production of foamed materials, which are lightweight, have good thermal insulation, and are used in a variety of applications such as insulation panels and packaging materials.
- Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the foaming agent is mixed with the base material and then heated, causing the agent to vaporize and create small bubbles in the material .
- Results or Outcomes : The use of HCFO-1233zd (E) as a foaming agent results in lightweight, thermally insulating materials. The exact properties of the resulting foam can depend on many factors, including the base material and the specific process used .
Heat Transfer Fluid
- Application Summary : HCFO-1233zd (E) is used as a heat transfer fluid . Heat transfer fluids are used in a variety of applications to transport heat from one place to another.
- Methods of Application : As a heat transfer fluid, HCFO-1233zd (E) would be used in a closed system where it can absorb heat at one location and release it at another .
- Results or Outcomes : The use of HCFO-1233zd (E) as a heat transfer fluid allows for efficient heat transfer in a variety of applications .
Cleaning Agent
- Application Summary : HCFO-1233zd (Z) is used as a cleaning agent . Cleaning agents are substances used to remove dirt, grime, and other contaminants from surfaces.
- Methods of Application : The exact method of application can vary depending on the specific cleaning task. Generally, the cleaning agent is applied to the surface to be cleaned, allowed to interact with the dirt or grime, and then removed, taking the dirt or grime with it .
- Results or Outcomes : The use of HCFO-1233zd (Z) as a cleaning agent results in clean surfaces free of dirt and grime .
Synthesis of cis-Unsaturated Chlorofluorocarbon
- Application Summary : HCFO-1233zd is used in the method for producing cis-unsaturated chlorofluorocarbon by cis-trans isomerization of trans isomers .
- Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the HCFO-1233zd is used in a reaction to convert trans isomers to cis isomers .
- Results or Outcomes : The use of HCFO-1233zd in this application results in the production of cis-unsaturated chlorofluorocarbon .
Synthesis of 1,1,1,3,3-Pentachloropropane
- Application Summary : HCFO-1233zd (E) is used in the synthesis of 1,1,1,3,3-pentachloropropane (HCC-240fa) through gas phase fluorine-chlorine exchange .
- Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the HCFO-1233zd is used in a reaction to convert HCC-240fa to HCFO-1233zd (E) through gas phase fluorine-chlorine exchange .
- Results or Outcomes : The use of HCFO-1233zd in this application results in the production of 1,1,1,3,3-pentachloropropane .
Synthesis of HCFO-1233zd (Z)
- Application Summary : HCFO-1233zd (E) is used in the synthesis of HCFO-1233zd (Z) by gas phase isomerization .
- Methods of Application : The exact method of application can vary depending on the specific process and materials used. Generally, the HCFO-1233zd (E) is used in a reaction to convert HCFO-1233zd (E) to HCFO-1233zd (Z) through gas phase isomerization .
- Results or Outcomes : The use of HCFO-1233zd in this application results in the production of HCFO-1233zd (Z) .
Safety And Hazards
“1,1,2-Trichloro-3,3,3-trifluoropropene” is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
1,1,2-trichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVZVNYQIGOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073184 | |
| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloro-3,3,3-trifluoropropene | |
CAS RN |
431-52-7 | |
| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 431-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trichloro-3,3,3-trifluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MQ7F3KMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methoxy-3-[2-(methylamino)propyl]phenol](/img/structure/B1197144.png)








